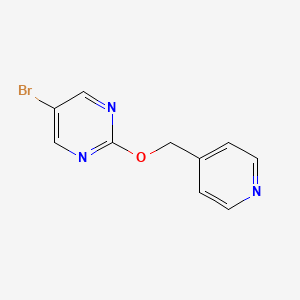

![molecular formula C7H6N4O2 B2363497 2-メチル-6-ニトロピラゾロ[1,5-a]ピリミジン CAS No. 80772-95-8](/img/structure/B2363497.png)

2-メチル-6-ニトロピラゾロ[1,5-a]ピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

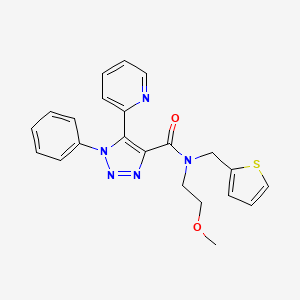

2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine (MNP) is a member of the pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . MNP is a yellow crystalline solid.

Synthesis Analysis

Various methods have been developed for the synthesis of MNP, including the reaction of 2,3-diaminopyrazine with ethyl acetoacetate and nitroethane. The synthesis of PP derivatives has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .Molecular Structure Analysis

The structural motif of MNP is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .科学的研究の応用

生物学研究のための蛍光プローブ

2-メチル-6-ニトロピラゾロ[1,5-a]ピリミジン誘導体は、光学用途のための戦略的化合物として特定されています。 これらの化合物は、細胞内プロセスのダイナミクスや化学センサーの研究に役立つ可変の光物理的特性により、蛍光プローブとして使用されます .

有機材料開発

この化合物の固体状態の放射強度は、固体状態のエミッターの設計に適しています。 この用途は、有機発光デバイスなどのさまざまな技術で使用できる有機材料の開発に不可欠です .

薬理学的調査

薬理学では、2-メチル-6-ニトロピラゾロ[1,5-a]ピリミジンは、医薬品の不純物の参照物質として役立ちます。 これは、新規医薬品の評価や代謝産物の研究に使用されます .

神経保護および抗炎症研究

2-メチル-6-ニトロピラゾロ[1,5-a]ピリミジンを含むピリミジン誘導体は、神経保護および抗炎症特性について研究されています。 この研究は、特にヒトミクログリアおよびニューロン細胞モデルの文脈において関連しています .

合成方法論の進歩

この化合物のよりシンプルで環境に優しい合成方法論は、化学合成において興味深いものです。 これは、複雑な分子の作成のためのより環境に優しいアプローチを提供し、持続可能な化学慣行における大きな利点です .

イオンのためのキレート剤

ヘテロ原子の存在により、2-メチル-6-ニトロピラゾロ[1,5-a]ピリミジンとその誘導体は、イオンの潜在的なキレート剤として作用する可能性があります。 この特性は、イオンセンサーの開発やバイオマクロ分子の相互作用の研究に役立ちます .

抗ウイルスおよび抗癌研究

ピリミジンとその誘導体は、抗ウイルスおよび抗癌活性で知られています。 この化合物の構造により、これらの特性を探求することができ、潜在的な治療用途につながります .

化学的安全性と取り扱い

2-メチル-6-ニトロピラゾロ[1,5-a]ピリミジンの安全性プロファイルには、ハザードステートメントと予防措置が含まれ、研究者が実験室環境でこの化合物を取り扱う際に不可欠です。 物理的形態、純度、保管要件を理解することで、科学研究における安全で効果的な使用が保証されます .

作用機序

Mode of Action

The exact mode of action of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Pharmacokinetics

Information about the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine is limited . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine . .

生化学分析

Biochemical Properties

2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it can bind to specific amino acid residues and protein molecule receptors, thereby modulating enzyme activity and protein-protein interactions. These interactions are essential for the regulation of cellular processes such as cell proliferation, apoptosis, and gene expression.

Cellular Effects

The effects of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine can affect cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine can change over time. This compound is relatively stable under standard storage conditions, but its stability and activity can be influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine can have sustained effects on cellular function, with potential implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine is most effective without causing harm.

Metabolic Pathways

2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions are critical for maintaining cellular homeostasis and energy balance.

Transport and Distribution

Within cells and tissues, 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine are essential for its biological activity and function.

Subcellular Localization

The subcellular localization of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its effects on cellular processes . The activity and function of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine are closely linked to its subcellular localization.

特性

IUPAC Name |

2-methyl-6-nitropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-2-7-8-3-6(11(12)13)4-10(7)9-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYFTACZOMWTCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2363420.png)

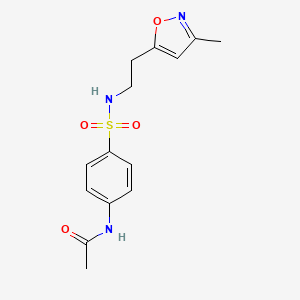

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)

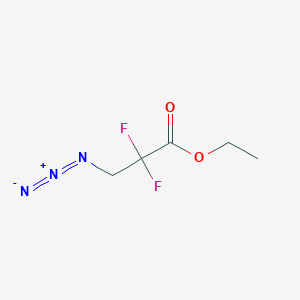

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)

![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)

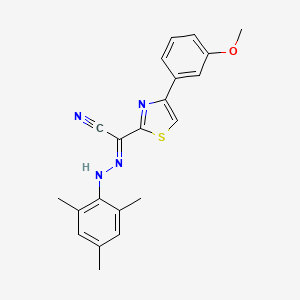

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)

![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)